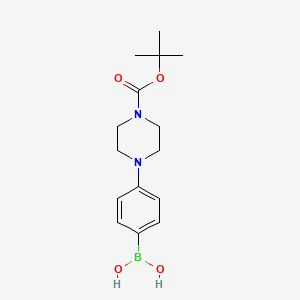

4-(4-BOC-Piperazino)phenylboronic acid

Número de catálogo B1366308

Número CAS:

457613-78-4

Peso molecular: 306.17 g/mol

Clave InChI: BXGOBSWUEXKOIH-UHFFFAOYSA-N

Atención: Solo para uso de investigación. No para uso humano o veterinario.

Patent

US07012075B2

Procedure details

To tert-butyl 4-(4-bromophenyl)-1-piperazinecarboxylate (118.30 g, 346.9 mmol) in dry THF/MePh (1/1, 1.5 L) at −78° C. under dry nitrogen was added n-BuLi (2.5 M, 160 mL, 398.9 mmol) dropwise and the reaction was stirred at −78° C. for 20 minutes. Triisopropyl borate (96.1 mL, 416.3 mmol) was added dropwise and the reaction was warmed to 0° C. and stirred for 2 hours. Aqueous sat. NH4Cl (400 mL), water (100 mL) and 1 equivalent of H3PO4 (20 ML) were added and the mixture stirred for 15 minutes and then concentrated to a volume of approximately 200 mL (at which stage the mixture became bluish and a precipitate formed). A dropping funnel was charged with heptane (800 mL) and the solvent was added to the reaction mixture with vigorous stirring over a period of one hour and the resulting suspension was stirred overnight. The suspension was filtered, washed with heptane (2×200 mL), and dried over the weekend in vacuo to afford 4-[4-(tert-butoxycarbonyl)-1-piperazinyl]phenylboronic acid.

Quantity

118.3 g

Type

reactant

Reaction Step One

Name

THF MePh

Quantity

1.5 L

Type

solvent

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

Br[C:2]1[CH:7]=[CH:6][C:5]([N:8]2[CH2:13][CH2:12][N:11]([C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15])[CH2:10][CH2:9]2)=[CH:4][CH:3]=1.[Li]CCCC.[B:26](OC(C)C)([O:31]C(C)C)[O:27]C(C)C.[NH4+].[Cl-].OP(O)(O)=O>C1COCC1.CC1C=CC=CC=1.CCCCCCC.O>[C:17]([O:16][C:14]([N:11]1[CH2:12][CH2:13][N:8]([C:5]2[CH:6]=[CH:7][C:2]([B:26]([OH:31])[OH:27])=[CH:3][CH:4]=2)[CH2:9][CH2:10]1)=[O:15])([CH3:20])([CH3:19])[CH3:18] |f:3.4,6.7|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

118.3 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=CC=C(C=C1)N1CCN(CC1)C(=O)OC(C)(C)C

|

|

Name

|

|

|

Quantity

|

160 mL

|

|

Type

|

reactant

|

|

Smiles

|

[Li]CCCC

|

|

Name

|

THF MePh

|

|

Quantity

|

1.5 L

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1.CC1=CC=CC=C1

|

Step Two

|

Name

|

|

|

Quantity

|

96.1 mL

|

|

Type

|

reactant

|

|

Smiles

|

B(OC(C)C)(OC(C)C)OC(C)C

|

Step Three

Step Four

|

Name

|

|

|

Quantity

|

800 mL

|

|

Type

|

solvent

|

|

Smiles

|

CCCCCCC

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

-78 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the reaction was stirred at −78° C. for 20 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction was warmed to 0° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred for 2 hours

|

|

Duration

|

2 h

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the mixture stirred for 15 minutes

|

|

Duration

|

15 min

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated to a volume of approximately 200 mL (at which stage the mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a precipitate formed)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the solvent was added to the reaction mixture

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

with vigorous stirring over a period of one hour

|

|

Duration

|

1 h

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the resulting suspension was stirred overnight

|

|

Duration

|

8 (± 8) h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The suspension was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with heptane (2×200 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried over the weekend in vacuo

|

Outcomes

Product

Details

Reaction Time |

20 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(C)(C)OC(=O)N1CCN(CC1)C1=CC=C(C=C1)B(O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |